molecular formula C14H14ClNO B14860057 4-Chloro-2-{[(4-methylphenyl)amino]methyl}phenol

4-Chloro-2-{[(4-methylphenyl)amino]methyl}phenol

Cat. No.: B14860057
M. Wt: 247.72 g/mol
InChI Key: DRDMVHBANUKDEK-UHFFFAOYSA-N
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Description

4-Chloro-2-((p-tolylamino)methyl)phenol is an organic compound with the molecular formula C14H14ClNO It is a derivative of phenol, where the hydroxyl group is substituted with a 4-chloro group and a p-tolylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((p-tolylamino)methyl)phenol typically involves the nucleophilic aromatic substitution reaction. This reaction is facilitated by the presence of electron-withdrawing groups, such as the chloro group, which makes the aromatic ring more susceptible to nucleophilic attack . The reaction conditions often include the use of strong bases and solvents like acetone or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-((p-tolylamino)methyl)phenol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((p-tolylamino)methyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-2-((p-tolylamino)methyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-((p-tolylamino)methyl)phenol involves its interaction with specific molecular targets. The chloro group and the p-tolylamino methyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in nucleophilic and electrophilic interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-((p-tolylamino)methyl)phenol is unique due to the presence of both the chloro and p-tolylamino methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

4-chloro-2-[(4-methylanilino)methyl]phenol

InChI

InChI=1S/C14H14ClNO/c1-10-2-5-13(6-3-10)16-9-11-8-12(15)4-7-14(11)17/h2-8,16-17H,9H2,1H3

InChI Key

DRDMVHBANUKDEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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